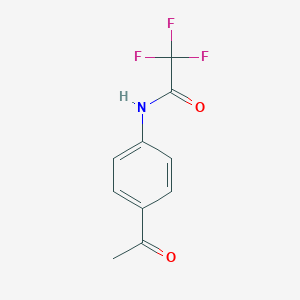

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-6(15)7-2-4-8(5-3-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILMTVMHMUEWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179304 | |

| Record name | Acetanilide, 4'-acetyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24568-13-6 | |

| Record name | N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24568-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 4'-acetyl-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024568136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24568-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 4'-acetyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"N-(4-acetylphenyl)-2,2,2-trifluoroacetamide" CAS number

An In-Depth Technical Guide to N-(4-acetylphenyl)-2,2,2-trifluoroacetamide: Synthesis, Properties, and Applications in Chemical Synthesis

Introduction

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, registered under CAS number 24568-13-6, is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical research communities.[1][2] Its structure uniquely combines an acetylphenyl group with a trifluoroacetamide moiety, making it a valuable and versatile building block in organic synthesis.[3] The presence of the trifluoroacetyl group, a highly electron-withdrawing and lipophilic functional group, can profoundly influence the chemical and biological properties of molecules into which it is incorporated. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and utility as a synthetic intermediate for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is a prerequisite for its effective application in research and development. N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is a stable, crystalline solid at room temperature.[3] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 24568-13-6 | [1][2] |

| Molecular Formula | C₁₀H₈F₃NO₂ | [1] |

| Molecular Weight | 231.17 g/mol | [1][2] |

| Appearance | Colorless crystals | [3] |

| Melting Point | 155 °C | [3] |

Spectroscopic Data Summary: The structure of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide has been confirmed through various spectroscopic methods.[3]

-

¹H NMR: Key signals include a singlet for the acetyl group protons (δ 2.64), two doublets for the aromatic protons (δ 7.75 and 8.02), and a singlet for the NH proton (δ 11.82).[3]

-

¹³C NMR: The presence of the trifluoromethyl group is confirmed by a characteristic quartet signal at δ 155 (JC-F = 375 Hz).[3]

-

Infrared (IR): The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.[3]

Synthesis Protocol and Mechanistic Insight

The synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is a straightforward and high-yielding procedure, making it an accessible building block for further synthetic elaborations.[3]

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

This protocol is based on the acylation of p-aminoacetophenone with trifluoroacetic acid.[3]

Materials:

-

p-Aminoacetophenone (1.0 eq)

-

Trifluoroacetic acid (TFA) (excess)

-

p-Xylene (solvent)

-

Ethyl acetate (AcOEt)

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

A solution of p-aminoacetophenone (1.0 eq) in p-xylene is prepared in a round-bottom flask equipped with a reflux condenser.

-

An excess amount of trifluoroacetic acid (TFA) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess TFA are removed under reduced pressure (rotary evaporation).

-

The resulting residue is purified by column chromatography on silica gel.

-

The column is eluted with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v).

-

Fractions containing the desired product are collected and combined.

-

The solvent is evaporated from the combined fractions to yield N-(4-acetylphenyl)-2,2,2-trifluoroacetamide as colorless crystals (reported yield: 95%).[3]

Causality and Self-Validation: The use of excess TFA drives the N-acylation reaction to completion. p-Xylene is chosen as a high-boiling solvent to facilitate the reaction, which requires heating. The purification via silica gel chromatography is a standard and effective method to separate the highly polar product from the less polar starting material and any non-polar byproducts. The identity and purity of the final product are validated by its melting point and spectroscopic data (NMR, IR), which should match the reported values.[3]

Caption: Synthesis workflow for N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.

Applications as a Versatile Synthetic Intermediate

The true value of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide lies in its utility as a versatile building block. The presence of the acetyl group and the trifluoroacetamide moiety provides two distinct reactive handles for further chemical modification. A prime example is its conversion to N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide, a key intermediate for synthesizing a variety of heterocyclic compounds.[4]

The acetyl group's α-methyl protons can be readily halogenated, typically via bromination, to install a reactive electrophilic site. This bromoacetyl derivative can then react with various nucleophiles, such as thioamides or heterocyclic amines, to construct more complex molecular architectures.[4] This two-step process highlights the compound's strategic importance in synthetic roadmaps.

Caption: Synthetic utility as an intermediate for heterocyclic synthesis.

Relevance in Medicinal Chemistry and Drug Discovery

While specific biological activities for N-(4-acetylphenyl)-2,2,2-trifluoroacetamide itself are not extensively documented, its structural components are prevalent in medicinal chemistry.

-

Acetamide Moiety: The acetamide functional group is a common feature in numerous clinically approved drugs, contributing to a wide range of therapeutic activities, including anti-inflammatory, antiviral, and enzyme inhibition properties.[5]

-

Trifluoroacetamide Group: The trifluoroacetyl group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature increases the acidity of the N-H proton, which can be exploited in synthesis, for instance, as a protecting group in solid-phase peptide synthesis or as a substrate for site-specific methylation.[6] Furthermore, the incorporation of fluorine atoms often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates. The synthesis of fluorinated molecules is of huge interest for pharmaceuticals and agrochemicals.[3]

Therefore, N-(4-acetylphenyl)-2,2,2-trifluoroacetamide serves as a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs. Its derivatives have been investigated as potential inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia or as P2Y14R antagonists for inflammatory diseases, underscoring the potential of this chemical scaffold.[7]

Caption: Conceptual role in medicinal chemistry and drug discovery.

Conclusion

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is more than a mere chemical entry in a catalog; it is a strategically designed building block that offers synthetic chemists a reliable and high-yielding starting point for complex molecular synthesis. Its well-defined physicochemical properties, straightforward synthesis, and demonstrated utility as a precursor to functionalized intermediates make it a valuable tool in both academic and industrial research, particularly in the fields of materials science, agrochemicals, and pharmaceutical development. The insights and protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively harness the potential of this versatile fluorinated compound.

References

-

N-(4-Acetylphenyl)-2,2,2-trifluoro-acetamide - ChemUniverse. [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic - Semantic Scholar. [Link]

-

Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry. [Link]

-

Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). - ResearchGate. [Link]

- Use of trifluoroacetamide for n-terminal protection - Google P

-

Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - ResearchGate. [Link]

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-(4-Acetylphenyl)-2,2,2-trifluoro-acetamide [P18699] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 7. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(4-acetylphenyl)-2,2,2-trifluoroacetamide" synthesis from 4-aminoacetophenone

An In-depth Technical Guide to the Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide from 4-aminoacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, a key intermediate in pharmaceutical and agrochemical research. The document details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, and discusses the critical scientific principles that govern the procedural choices. Intended for researchers, scientists, and drug development professionals, this guide emphasizes experimental causality, self-validating protocols through rigorous analytical characterization, and authoritative scientific grounding.

Introduction: The Significance of Trifluoroacetamides

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoroacetamide moiety serves as a critical synthon for introducing this valued functional group. N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is a versatile building block, featuring multiple reactive sites that allow for further chemical elaboration into more complex heterocyclic structures.[1] Its synthesis via the direct trifluoroacetylation of 4-aminoacetophenone is a fundamental and efficient transformation, providing a reliable route to this important intermediate.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide from 4-aminoacetophenone is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic amino group of 4-aminoacetophenone on the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA).

The key mechanistic steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the carbonyl carbon of the trifluoroacetylating agent. The strong electron-withdrawing effect of the adjacent CF₃ group renders this carbon exceptionally electrophilic, facilitating the attack.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the most stable leaving group. In the case of TFAA, the leaving group is a trifluoroacetate anion. When using TFA under reflux conditions, a molecule of water is eliminated in a condensation reaction.

-

Deprotonation: A final deprotonation step, often facilitated by a mild base or another molecule of the starting amine, yields the neutral trifluoroacetamide product and a byproduct (e.g., trifluoroacetic acid). When a base like pyridine is used, it serves to neutralize the acidic byproduct, driving the equilibrium towards the product.[2][3]

Caption: Figure 1: Mechanism of Trifluoroacetylation.

Experimental Protocol & Workflow

The following protocol is based on established literature methods and provides a reliable procedure for the synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.[1]

Materials and Equipment

-

Reagents:

-

4-Aminoacetophenone (C₈H₉NO, MW: 135.16 g/mol )

-

Trifluoroacetic acid (TFA, C₂HF₃O₂, MW: 114.02 g/mol )

-

p-Xylene (C₈H₁₀, MW: 106.16 g/mol )

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

TLC plates and chamber

-

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-aminoacetophenone (1.0 eq). Add p-xylene as the solvent (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Add an excess amount of trifluoroacetic acid (TFA) (approx. 3.0-5.0 eq) to the flask.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water to precipitate the crude product. An alternative is to remove the solvent under reduced pressure and proceed with a liquid-liquid extraction.

-

For extraction: Dilute the residue with dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess TFA), and finally with brine.[4]

-

-

Isolation:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(4-acetylphenyl)-2,2,2-trifluoroacetamide as a solid.

-

Caption: Figure 2: Experimental Workflow Diagram.

Data Presentation & Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Summary of Reaction Parameters and Results

| Parameter | Value / Description | Rationale / Reference |

| Starting Material | 4-Aminoacetophenone | Commercially available aromatic amine.[5] |

| Reagent | Trifluoroacetic Acid (TFA) | Potent and readily available trifluoroacetylating agent.[1] |

| Stoichiometry | 1.0 eq. Amine : 3.0-5.0 eq. TFA | Excess acid drives the reaction to completion.[1] |

| Solvent | p-Xylene | High boiling point suitable for reflux conditions.[1] |

| Temperature | Reflux (~138 °C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4 - 6 hours | Typical duration for completion as monitored by TLC. |

| Typical Yield | > 85% | High-yielding transformation. |

| Appearance | White to off-white solid | Expected physical state of the purified product. |

Expected Analytical Data

The following data are consistent with the structure of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.82 (s, 1H, -NH-)

-

δ 8.02 (d, J = 10 Hz, 2H, Ar-H)

-

δ 7.75 (d, J = 10 Hz, 2H, Ar-H)

-

δ 2.64 (s, 3H, -COCH₃)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 197.4 (C=O, ketone)

-

δ 155.0 (q, J(C-F) = 37.5 Hz, C=O, amide)

-

δ 142.5, 133.0, 129.8, 118.6 (Ar-C)

-

δ 115.8 (q, J(C-F) = 288 Hz, -CF₃)

-

δ 27.2 (-CH₃)

-

-

IR (KBr, cm⁻¹):

-

3302 (N-H stretch)

-

1748 (C=O stretch, amide)

-

1671 (C=O stretch, ketone)

-

~1100-1200 (C-F stretches)

-

-

Mass Spectrometry (EI-MS):

-

m/z: 231 [M]⁺

-

Discussion: Scientific Integrity and Rationale

Causality Behind Experimental Choices

-

Choice of Trifluoroacetylating Agent: Trifluoroacetic acid is an effective and economical choice for this transformation. The powerful inductive effect of the CF₃ group makes the carbonyl carbon highly susceptible to nucleophilic attack, more so than in acetic acid. For reactions under milder conditions (e.g., room temperature), the more reactive trifluoroacetic anhydride (TFAA) is often preferred, typically with a non-nucleophilic base like triethylamine or a catalytic amount of a nucleophilic catalyst like DMAP in a solvent such as DCM.

-

Solvent Selection: The use of a high-boiling, non-polar solvent like p-xylene is ideal for driving the condensation reaction with TFA, which requires elevated temperatures to facilitate the removal of water. For reactions with TFAA, aprotic solvents like DCM, THF, or ethyl acetate are suitable as they do not interfere with the highly reactive anhydride.

-

Work-up Strategy: The aqueous work-up is a critical, self-validating system. The wash with saturated sodium bicarbonate is designed to quench the reaction by neutralizing any unreacted TFA. This is often visually confirmed by the cessation of CO₂ effervescence. Subsequent washes with water and brine serve to remove water-soluble impurities and salts, ensuring the isolated organic layer is clean before the final drying and solvent removal steps.

A Self-Validating Protocol

This protocol is inherently self-validating through the clear and distinct analytical signatures of the product compared to the starting material.

-

Spectroscopic Transformation: The success of the reaction is unequivocally confirmed by comparing the spectra of the starting material and the product. In the ¹H NMR, the disappearance of the broad -NH₂ signal of 4-aminoacetophenone and the appearance of the sharp -NH- singlet at a significantly downfield shift (~11.8 ppm) is a primary indicator.

-

Definitive Signals: The presence of the trifluoromethyl group is definitively confirmed by the characteristic quartet in the ¹³C NMR spectrum, a result of C-F coupling. This signal is absent in the starting material.

-

Purity Assessment: The purity of the final product is assessed by the sharpness of its melting point and the absence of impurity signals in the NMR spectra. A clean baseline and correct integration ratios in the ¹H NMR are strong indicators of high purity.

By understanding the rationale behind each step and utilizing the prescribed analytical methods, researchers can confidently execute this synthesis and validate the integrity of the resulting N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.

References

-

Al-Tel, T. H. (2011). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 6(3), 345-350. Available at: [Link]

-

Doubtnut. (2020, January 18). What is the role of pyridine in the acylation reaction of amines? [Video]. YouTube. Available at: [Link]

-

Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. Available at: [Link]

Sources

- 1. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to N-(4-acetylphenyl)-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, a key building block in contemporary medicinal chemistry. The strategic incorporation of the trifluoroacetamide moiety offers significant advantages in modulating the physicochemical and pharmacological properties of lead compounds. This document details a robust synthetic protocol, thorough analytical characterization, and explores its applications as a versatile intermediate in the development of novel therapeutics. The content is structured to provide both foundational knowledge and practical insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group (CF3), in particular, is a common feature in many modern pharmaceuticals due to its strong electron-withdrawing nature and lipophilicity.[2] The trifluoroacetamide functional group, as present in N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, serves as a valuable synthon for introducing this critical moiety and as a stable amide linkage in more complex molecules. This guide will delve into the specifics of this compound, providing a technical resource for its synthesis, analysis, and application.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is presented below.

| Property | Value | Reference |

| IUPAC Name | N-(4-acetylphenyl)-2,2,2-trifluoroacetamide | [3] |

| CAS Number | 24568-13-6 | [3] |

| Molecular Formula | C₁₀H₈F₃NO₂ | [3] |

| Molecular Weight | 231.17 g/mol | [3] |

| Appearance | Colorless crystals | [4] |

| Melting Point | 155 °C | [4] |

Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

The synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is readily achieved through the acylation of 4-aminoacetophenone with a trifluoroacetylating agent. A reliable and high-yielding protocol involves the reaction with trifluoroacetic acid (TFA).

Reaction Scheme

Caption: Synthetic route to N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.

Experimental Protocol

This protocol is adapted from a reported synthesis with a high yield.[4]

Materials and Equipment:

-

4-Aminoacetophenone

-

Trifluoroacetic acid (TFA)

-

p-Xylene

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Round-bottom flask equipped with a reflux condenser

-

Oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-aminoacetophenone (3 mmol).

-

Add p-xylene (10 mL) to the flask.

-

Carefully add trifluoroacetic acid (6 mmol) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture in an oil bath under reflux for 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (p-xylene) under reduced pressure using a rotary evaporator.

-

The resulting residue is then purified by column chromatography on silica gel.

-

Elute the column with a mixture of ethyl acetate and n-hexane (1:4 v/v).

-

Combine the fractions containing the desired product and evaporate the solvent to afford N-(4-acetylphenyl)-2,2,2-trifluoroacetamide as colorless crystals.

Expected Yield: 95%[4]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (CDCl₃): [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.82 | s | 1H | N-H (Amide) |

| 8.02 | d, J = 10 Hz | 2H | Ar-H (ortho to acetyl) |

| 7.75 | d, J = 10 Hz | 2H | Ar-H (ortho to amide) |

| 2.64 | s | 3H | C(=O)CH ₃ |

¹³C NMR (CDCl₃): [4]

| Chemical Shift (δ) ppm | Assignment |

| 198.0 | C =O (Ketone) |

| 155.1 (q) | C =O (Amide) |

| 139.4 | Ar-C (quaternary, attached to acetyl) |

| 134.6 | Ar-C (quaternary, attached to amide) |

| 129.8 | Ar-C H (ortho to acetyl) |

| 116.6 | Ar-C H (ortho to amide) |

| 114.7, 112.0 | C F₃ (quartet due to C-F coupling) |

| 26.5 | C(=O)C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

IR (KBr, cm⁻¹): [4]

| Wavenumber (cm⁻¹) | Assignment |

| 3302 | N-H stretching |

| 1748 | C=O stretching (trifluoroacetamide) |

| 1671 | C=O stretching (ketone) |

The distinct carbonyl stretching frequencies are indicative of the two different carbonyl environments in the molecule. The electron-withdrawing trifluoromethyl group increases the stretching frequency of the amide carbonyl compared to a typical amide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

MS (EI): The molecular ion peak (M⁺) is observed at m/z 231.00, which corresponds to the molecular weight of the compound.[4]

Caption: Plausible mass spectrometry fragmentation pathway.

Applications in Drug Development

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a reactive acetyl group and a stable trifluoroacetamide moiety allows for diverse chemical modifications.

Role as a Versatile Building Block

The acetyl group can be readily transformed into other functional groups or used as a handle for coupling reactions. For instance, it can undergo condensation reactions to form Schiff bases or be a precursor for the synthesis of heterocyclic rings. The trifluoroacetamide group, while generally stable, can also be hydrolyzed under certain conditions to reveal a primary amine, making it a useful protecting group in multi-step syntheses.[5]

Potential as a Precursor for Kinase Inhibitors

The 4-acetylphenyl motif is found in the structure of several kinase inhibitors.[6][7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of novel kinase inhibitors often involves the modification of core scaffolds, and N-(4-acetylphenyl)-2,2,2-trifluoroacetamide provides a readily accessible starting material for the elaboration of such scaffolds. The trifluoroacetamide group can influence the binding of the molecule to the kinase active site and improve its pharmacokinetic properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

Hazard Identification (based on 2,2,2-trifluoroacetamide): [8]

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the presence of two key functional moieties make it an attractive starting material for the creation of diverse chemical libraries. The trifluoroacetamide group, in particular, offers a strategic tool for fine-tuning the properties of drug candidates. This technical guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this important chemical entity in their pursuit of novel therapeutics.

References

-

Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. (2012). Arabian Journal of Chemistry. [Link]

-

Synthesis of N‐(4‐acetylphenyl)acetamide 61. - ResearchGate. (n.d.). Retrieved from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). Molecules. [Link]

-

Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. (2020). Journal of Heterocyclic Chemistry. [Link]

-

Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. (2015). Magnetic Resonance in Chemistry. [Link]

-

Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. (n.d.). NIST WebBook. [Link]

-

In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. (2017). The AAPS Journal. [Link]

-

Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2018). Journal of Medicinal Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules. [Link]

-

Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. (2011). Agilent. [Link]

-

A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2013). Journal of Chromatographic Science. [Link]

-

FTIR spectrum N-(4-nitrophenyl) acetamide. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

-

Other Protein Kinase Inhibitors. (n.d.). Otava Chemicals. [Link]

-

FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). International Journal of Molecular Sciences. [Link]

-

HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. (2014). Analytical and Bioanalytical Chemistry. [Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology. [Link]

-

Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. (2023). Pharmaceutics. [Link]

-

Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. (2023). The Journal of Organic Chemistry. [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2022). Antibiotics. [Link]

-

Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. (2023). ACS Publications. [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). Molecules. [Link]

-

Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. (1971). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2018). Journal of The American Society for Mass Spectrometry. [Link]

-

Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. (n.d.). Carl ROTH. [Link]

-

N -(2-Acetylphenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

N

1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. (n.d.). PubChem. [Link] -

Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]

-

How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2023). YouTube. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2016). Letters in Drug Design & Discovery. [Link]

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). RSC Advances. [Link]

-

N-(4-Acetylphenyl)acetamide. (n.d.). ATB. [Link]

-

Trifluoroacetamide. (n.d.). PubChem. [Link]

-

13C NMR Spectroscopy. (n.d.). Thieme. [Link]

-

Chemical Properties of Acetamide, 2,2,2-trifluoro-N-phenyl-. (n.d.). Cheméo. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]

- 5. Trifluoroacetamides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the spectral data for the compound N-(4-acetylphenyl)-2,2,2-trifluoroacetamide. Intended for researchers and professionals in drug development and chemical analysis, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the causality behind experimental choices, provides validated protocols for data acquisition, and offers expert interpretation of the spectral features. Through this comprehensive approach, we aim to equip scientists with the foundational knowledge to confidently identify and characterize this compound and its analogs.

Introduction: The Significance of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is a fluorinated organic compound of interest in medicinal chemistry and materials science. The presence of the trifluoroacetamide group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The acetylphenyl moiety provides a versatile handle for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for its application in any research or development pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity.

This guide will systematically explore the proton and carbon-13 NMR, IR, and mass spectral data of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide. Each section is designed to be a self-contained module, detailing the theoretical underpinnings of the technique, a practical protocol for data acquisition, a thorough analysis of the obtained data, and an expert interpretation of the spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the prerequisite for interpreting its spectral data.

Figure 1: 2D structure of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

3.1.1. The Causality Behind Experimental Choices

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, we expect to see distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The choice of a deuterated solvent is critical to avoid strong solvent signals that would obscure the analyte's signals.[1] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices, with DMSO-d₆ often being preferred for its ability to solubilize a wider range of compounds and for observing exchangeable protons like the N-H proton.

3.1.2. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[2]

-

Transfer the solution to a 5 mm NMR tube and cap it securely.[2]

-

-

Instrumental Parameters (for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse (e.g., 'zg30').[2]

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: 2 - 4 seconds.[2]

-

Relaxation Delay (d1): 1 - 5 seconds. A longer delay ensures more accurate integration.

-

Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.[2]

-

Temperature: 298 K (25 °C).

-

3.1.3. Data Presentation and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.82 | Singlet | 1H | N-H |

| ~8.02 | Doublet | 2H | Aromatic H (ortho to acetyl) |

| ~7.75 | Doublet | 2H | Aromatic H (ortho to trifluoroacetamido) |

| ~2.64 | Singlet | 3H | -C(O)CH₃ |

Interpretation:

-

Amide Proton (δ ~11.82): The downfield chemical shift is characteristic of an amide proton, which is deshielded by the adjacent carbonyl group and can participate in hydrogen bonding. Its appearance as a singlet indicates no coupling to adjacent protons.

-

Aromatic Protons (δ ~8.02 and ~7.75): The aromatic region shows two doublets, consistent with a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group are expected to be more deshielded and appear further downfield (δ ~8.02) compared to the protons ortho to the trifluoroacetamido group (δ ~7.75). The doublet splitting pattern arises from coupling to their respective neighboring aromatic protons.

-

Acetyl Protons (δ ~2.64): The singlet integrating to three protons is characteristic of the methyl group of the acetyl moiety. It is a singlet as there are no adjacent protons to couple with.

Figure 2: Relationship between the structure and ¹H NMR signals.

Carbon-13 (¹³C) NMR Spectroscopy

3.2.1. The Causality Behind Experimental Choices

¹³C NMR spectroscopy provides information about the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required.[2] Proton decoupling is almost always employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[3]

3.2.2. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.[2]

-

-

Instrumental Parameters (for a 100 MHz spectrometer):

3.2.3. Data Presentation and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~197.5 | C =O (acetyl) |

| ~155.0 (q, JC-F ≈ 37 Hz) | C =O (trifluoroacetyl) |

| ~142.1 | Aromatic C -NH |

| ~133.5 | Aromatic C -C(O)CH₃ |

| ~129.8 | Aromatic C H (ortho to acetyl) |

| ~119.5 | Aromatic C H (ortho to trifluoroacetamido) |

| ~116.0 (q, JC-F ≈ 288 Hz) | C F₃ |

| ~26.5 | -C(O)C H₃ |

Note: The chemical shifts are predicted values and may vary slightly in experimental data. The multiplicity (q) for the trifluoromethyl and adjacent carbonyl carbons is due to coupling with the fluorine atoms.

Interpretation:

-

Carbonyl Carbons (δ ~197.5 and ~155.0): Two distinct carbonyl signals are expected. The acetyl carbonyl carbon appears at a typical chemical shift for a ketone (~197.5 ppm). The trifluoroacetyl carbonyl carbon is shifted upfield due to the electron-withdrawing fluorine atoms and appears as a quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons (δ ~142.1, ~133.5, ~129.8, ~119.5): Four signals are expected for the aromatic ring due to the different substituents. The carbons directly attached to the nitrogen and the acetyl group are quaternary and will likely have lower intensities.

-

Trifluoromethyl Carbon (δ ~116.0): The carbon of the CF₃ group appears as a quartet due to the strong one-bond coupling with the three fluorine atoms.

-

Acetyl Methyl Carbon (δ ~26.5): The methyl carbon of the acetyl group appears in the typical upfield region for an sp³ hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The Causality Behind Experimental Choices

For a solid sample like N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, the attenuated total reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[4] Alternatively, the KBr pellet method can be used, where the sample is finely ground and pressed into a transparent disk with potassium bromide.[4] The choice depends on the available equipment and the desired spectral quality.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid N-(4-acetylphenyl)-2,2,2-trifluoroacetamide onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

-

-

Instrumental Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 - 32 scans.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

-

Data Presentation and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H stretch |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (trifluoroacetyl) |

| ~1680 | Strong | C=O stretch (acetyl) |

| ~1600, ~1540 | Medium | C=C aromatic ring stretch |

| ~1200-1100 | Strong | C-F stretch |

Interpretation:

-

N-H Stretch (~3300 cm⁻¹): The sharp peak in this region is characteristic of the N-H stretching vibration of the amide group.

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): The weak bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring.

-

Carbonyl Stretches (~1720 and ~1680 cm⁻¹): The presence of two strong carbonyl absorption bands confirms the two different carbonyl environments. The trifluoroacetyl carbonyl is expected at a higher wavenumber (~1720 cm⁻¹) due to the electron-withdrawing effect of the fluorine atoms, while the acetyl carbonyl appears at a lower wavenumber (~1680 cm⁻¹).

-

Aromatic C=C Stretches (~1600, ~1540 cm⁻¹): These medium intensity bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-F Stretches (~1200-1100 cm⁻¹): The strong absorption bands in this region are due to the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

The Causality Behind Experimental Choices

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.[5] It is a "hard" ionization method that causes significant fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Presentation and Interpretation

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺•): The molecular weight of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (C₁₀H₈F₃NO₂) is 231.17 g/mol . A peak at m/z = 231 would correspond to the molecular ion.

-

Major Fragment Ions:

-

m/z = 216: Loss of a methyl radical (•CH₃) from the acetyl group.

-

m/z = 188: Loss of the acetyl group (CH₃CO•).

-

m/z = 162: Loss of the trifluoroacetyl group (CF₃CO•).

-

m/z = 134: Cleavage of the amide bond to form the [CH₃COC₆H₄NH]⁺ ion.

-

m/z = 120: Formation of the [CH₃COC₆H₄]⁺ ion.

-

m/z = 69: The [CF₃]⁺ ion.

-

m/z = 43: The [CH₃CO]⁺ ion.

-

Figure 3: Predicted fragmentation pathway of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide in EI-MS.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and fragmentation pattern. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently acquire and interpret high-quality spectral data for this and related compounds, ensuring the integrity and reliability of their scientific endeavors.

References

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to read and interpret FTIR spectroscope of organic material. Indonesian Journal of Science and Technology, 4(1), 97-118.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

Sources

- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- [webbook.nist.gov]

Biological activity of "N-(4-acetylphenyl)-2,2,2-trifluoroacetamide" derivatives

An In-depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-acetylphenyl)-2,2,2-trifluoroacetamide scaffold represents a privileged starting point in modern medicinal chemistry. The inherent characteristics of its two primary moieties—the bio-isosteric and metabolically robust trifluoroacetamide group, and the synthetically versatile acetylphenyl group—provide a powerful platform for developing novel therapeutic agents. The trifluoromethyl group is a well-established component in drug design, known for enhancing properties such as metabolic stability, membrane permeability, and binding affinity. Concurrently, the acetyl group offers a reactive handle for a multitude of chemical transformations, enabling the generation of diverse derivative libraries. This guide synthesizes the current understanding of these derivatives, focusing on their synthesis, validated biological activities, and the mechanistic underpinnings of their therapeutic potential. We will explore their demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer applications, supported by detailed experimental protocols and structure-activity relationship analyses to empower researchers in the field of drug discovery.

The Chemistry: Synthesis of the Core Scaffold and its Derivatives

The foundation of exploring the biological potential of this compound class lies in an efficient and adaptable synthetic strategy. The parent molecule, N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, is readily prepared and serves as a key building block for subsequent derivatization.

Synthesis of the Core Scaffold

The most direct route to the core scaffold involves the trifluoroacetylation of p-aminoacetophenone. This reaction is typically achieved by treating the starting amine with an excess of a trifluoroacetylating agent, such as trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA), often in a suitable solvent like p-xylene under reflux conditions.[1] The structure of the resulting N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (Compound 2 ) can be unequivocally confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Derivatization Strategy: Leveraging the Acetyl Moiety

The true synthetic value of this scaffold is unlocked through the reactivity of the acetyl group's α-carbon. A common and highly effective strategy is the α-bromination of the acetyl group to yield N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (Compound 3 ).[1][2] This bromo-derivative is a potent electrophile and a versatile intermediate that can react with a wide array of nucleophiles—such as heterocyclic amines, thioamides, and phenols—to generate a diverse library of novel chemical entities with varied biological functions.[1][3]

Experimental Protocol: Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3)

This protocol describes a representative, two-step synthesis of the key intermediate.

Step 1: Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (2) [1]

-

To a solution of p-aminoacetophenone (1.35 g, 10 mmol) in 30 mL of p-xylene, add trifluoroacetic acid (TFA) (1.5 mL, 20 mmol).

-

Heat the mixture under reflux in an oil bath for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (eluent: Ethyl Acetate/n-hexane, 1:4 v/v) to yield the pure product 2 .

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The ¹H NMR should show a characteristic singlet for the acetyl protons (~2.6 ppm) and signals for the aromatic protons.[1]

Step 2: α-Bromination to yield N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3) [2]

-

Dissolve Compound 2 (2.31 g, 10 mmol) in 20 mL of glacial acetic acid.

-

Add bromine (0.51 mL, 10 mmol) dropwise to the solution while stirring at room temperature.

-

Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude bromo-derivative 3 .

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified intermediate.

Biological Activities and Therapeutic Potential

Derivatives of the N-(4-acetylphenyl)-2,2,2-trifluoroacetamide scaffold have been investigated for a range of biological activities, demonstrating their potential as leads for antimicrobial, anti-inflammatory, and anticancer agents.

Antimicrobial Activity

The incorporation of fluorine atoms into organic molecules is a well-known strategy for enhancing antimicrobial potency. Several studies have confirmed that trifluoroacetamide derivatives possess significant antibacterial and antifungal properties.[4][5][6]

Derivatives synthesized from the related N-(4-acetylphenyl)-2-chloroacetamide scaffold have shown high efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] For instance, certain thiosemicarbazone and sulfide derivatives exhibited growth inhibitory activities of up to 91.7% against S. aureus.[3] Similarly, N-benzyl-2,2,2-trifluoroacetamide has demonstrated notable antifungal activity against species like Aspergillus flavus and Trichophyton mentagrophytes.[7]

| Compound Class | Organism | Activity Metric (MIC) | Reference |

| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 µg/mL | [7] |

| N-benzyl-2,2,2-trifluoroacetamide | B. cinerea | 31.25 µg/mL | [7] |

| Sulfamoyl amide derivatives | Gram-positive bacteria | High Activity | [8] |

| Polyaromatic trifluoroacetamides | Mycoplasma species | Selective Activity | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol provides a standardized method for quantifying the antimicrobial potency of synthesized derivatives.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive controls (microbes in broth, no compound) and negative controls (broth only).

-

Reading: Incubate the plate at 37°C for 18-24 hours (for bacteria) or as appropriate for fungi. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Acetamide-containing structures are known to possess anti-inflammatory properties, with the most famous example being Paracetamol (N-(4-hydroxyphenyl)acetamide), which exerts its effects partly through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

Studies on related fluoro-acetamide derivatives have provided significant mechanistic insights. For example, a fluorovinyloxyacetamide compound was found to markedly suppress the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[11] This effect was traced to the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the mitogen-activated protein kinases (MAPK) p38 and JNK.[11] This suggests that N-(4-acetylphenyl)-2,2,2-trifluoroacetamide derivatives may act by modulating these critical intracellular cascades.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

-

Anticancer Activity

The development of novel anticancer agents remains a paramount goal in pharmaceutical research. Phenylacetamide derivatives have emerged as a promising class of compounds with potential cytotoxic effects against various cancer cell lines.[12]

A highly relevant study focused on designing N-trifluoroacetamide derivatives as specific inhibitors of histone deacetylases (HDACs).[13] HDACs are critical enzymes involved in epigenetic regulation, and their inhibition is a validated strategy for cancer therapy. In this work, derivatives were designed where the trifluoroacetamide group acts as a novel zinc-binding group, essential for interacting with the HDAC active site. One derivative, featuring a 4-hydroxyphenyl substitution, demonstrated the most significant cytotoxic effect against breast cancer cell lines (MCF-7 and MDA-MB-231).[13] This highlights a specific and potent mechanism of action for this compound class.

| Compound | Cell Line | Activity Metric (IC₅₀) | Mechanism | Reference |

| 4-hydroxyphenyl CAP-substituted trifluoroacetamide | MCF-7 | Significant Cytotoxicity | HDAC Inhibition | [13] |

| 4-hydroxyphenyl CAP-substituted trifluoroacetamide | MDA-MB-231 | Significant Cytotoxicity | HDAC Inhibition | [13] |

| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate) | 52 µM | Not specified | [12] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the viability data against the logarithm of the compound concentration and fitting the curve using non-linear regression.

Conclusion and Future Outlook

The N-(4-acetylphenyl)-2,2,2-trifluoroacetamide scaffold is a rich platform for the discovery of new therapeutic agents. The synthetic accessibility of the core structure and the ease of diversification through its acetyl moiety allow for the rapid generation of compound libraries with broad chemical diversity. The derivatives have demonstrated compelling in vitro activity across multiple therapeutic areas, including infectious diseases, inflammation, and oncology.

The mechanistic insights gained so far—particularly the inhibition of inflammatory signaling pathways like NF-κB and the targeted inhibition of enzymes like HDACs—provide a rational basis for future drug design efforts. The next critical steps in advancing this compound class will involve:

-

Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles (ADME).

-

In Vivo Validation: Progressing optimized lead compounds into relevant animal models to confirm their efficacy and safety in a physiological context.

-

Mechanism Deconvolution: Further elucidating the precise molecular targets and pathways modulated by these compounds to better understand their therapeutic potential and potential off-target effects.

For researchers and drug development professionals, N-(4-acetylphenyl)-2,2,2-trifluoroacetamide and its derivatives represent a promising and underexplored area of medicinal chemistry with the potential to deliver next-generation therapeutics.

References

-

Shaaban, M. R., Saleh, T. S., & Mayhoub, A. S. (2012). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 9, S1835-S1842. [Link]

-

Vigorita, M. G., Previtera, T., Trovato, A., Monforte, M. T., Barbera, R., & Bisignano, G. (1989). N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides. Il Farmaco; edizione scientifica, 44(2), 173–184. [Link]

-

Vigorita, M. G., Ottanà, R., Monforte, M. T., Trovato, A., & Maccari, R. (1990). N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides. Il Farmaco; edizione scientifica, 45(11), 1167–1178. [Link]

-

Kim, D., Kim, D. H., Lee, S. K., Lee, S., Shin, J., & Jung, J. H. (2009). Anti-inflammatory effects of a fluorovinyloxyacetamide compound KT-15087 in microglia cells. Pharmacological research, 60(1), 50–58. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi. Retrieved from ResearchGate. [Link]

-

Abdel-Latif, E., El-Serwy, W. S., El-Sayed, M. E. A., & El-Sheref, E. M. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(7), 2821-2834. [Link]

-

Wikipedia. (n.d.). Paracetamol. Retrieved from Wikipedia. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 145–150. [Link]

-

Sridevi, C., et al. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]

-

Piras, M., Sanna, M. L., Deplano, A., & Carta, A. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 10(4), 89. [Link]

-

Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, S. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 22(6), 2794–2803. [Link]

-

da Silva, L. P., et al. (2025). Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. Pharmaceuticals. [Link]

Sources

- 1. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Paracetamol - Wikipedia [en.wikipedia.org]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of a fluorovinyloxyacetamide compound KT-15087 in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide as a Pivotal Intermediate in Contemporary Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique confluence of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This technical guide delves into the multifaceted role of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide as a key synthetic intermediate. We will explore its synthesis, characterization, and strategic application in the construction of diverse heterocyclic scaffolds, with a particular focus on the rationale behind its use in the development of novel therapeutics, including kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both a theoretical framework and practical, field-proven methodologies.

Introduction: The Trifluoroacetamide Moiety as a Bioisostere and Metabolic Blocker

The trifluoroacetamide group is more than a simple protecting group; it is a strategic tool in the medicinal chemist's arsenal. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly impact the acidity of the N-H proton and the overall electronic distribution of the molecule. This modification can enhance binding affinity to target proteins through unique electrostatic interactions and can also serve as a bioisostere for other functional groups, such as amides or sulfonamides, offering a different pharmacokinetic profile.[1][2]

Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This increased metabolic robustness often translates to improved oral bioavailability and a longer plasma half-life, which are critical attributes for a successful drug candidate. The presence of the trifluoroacetamide moiety in N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, therefore, pre-loads a synthetic intermediate with desirable drug-like properties.

Synthesis and Characterization of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

The synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is a straightforward yet crucial first step in its journey as a synthetic intermediate. The most common and efficient method involves the acylation of 4-aminoacetophenone with a trifluoroacetylating agent.

Synthetic Protocol: Acylation of 4-Aminoacetophenone

This protocol is adapted from established procedures for the acylation of anilines.

Materials:

-

4-Aminoacetophenone

-

Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-